Altrenogest

Description

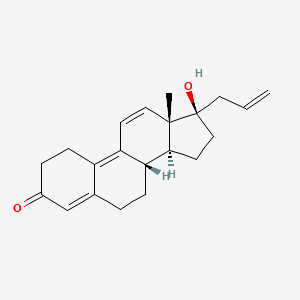

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8S,13S,14S,17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h3,8,11,13,18-19,23H,1,4-7,9-10,12H2,2H3/t18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAUPFMBXBWEQY-ANULTFPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048863 | |

| Record name | Altrenogest | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850-52-2 | |

| Record name | Altrenogest | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Altrenogest [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000850522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altrenogest | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11372 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Altrenogest | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Altrenogest | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALTRENOGEST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U0X0JA2NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Altrenogest: A Technical Guide to its Molecular Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and a prominent synthesis pathway of altrenogest (17α-allyl-17β-hydroxyestra-4,9,11-trien-3-one), a synthetic progestin widely used in veterinary medicine. This document details the key chemical transformations, reagents, and reaction conditions involved in its synthesis, starting from readily available steroid precursors. Quantitative data on reaction yields and product purity are summarized, and detailed experimental protocols for the pivotal steps are provided. A visualization of the synthesis pathway is presented to facilitate a clear understanding of the chemical process.

Molecular Structure of this compound

This compound, also known as allyltrenbolone, is a synthetic steroidal progestin with the chemical formula C₂₁H₂₆O₂ and a molecular weight of 310.43 g/mol .[1] Structurally, it is a 19-nortestosterone derivative and is closely related to trenbolone, featuring an allyl group at the C17α position.[1] This substitution is crucial for its progestogenic activity. The systematic IUPAC name for this compound is (8S,13S,14S,17R)-17-hydroxy-13-methyl-17-(prop-2-enyl)-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₆O₂ |

| Molecular Weight | 310.43 g/mol |

| CAS Number | 850-52-2 |

| Appearance | White crystalline powder |

| Solubility | Practically insoluble in water, soluble in organic solvents like ethanol and acetone. |

Synthesis Pathway of this compound

A common and efficient synthesis of this compound commences from estra-4,9-diene-3,17-dione. The pathway involves a three-step process: protection of the 3-keto group, a Grignard reaction to introduce the allyl group at the 17-position, and a final deprotection and rearrangement step to yield the final product.

Caption: Synthesis pathway of this compound from Estra-4,9-diene-3,17-dione.

An alternative route involves the protection of the 3-keto group as a ketal using ethylene glycol, followed by the Grignard reaction and deprotection. Another disclosed synthesis starts from trenbolone.[2]

Quantitative Data

The efficiency of the synthesis pathway is highlighted by the high yields and purity of the final product as reported in the patent literature.

Table 2: Summary of Reaction Yields and Product Purity for this compound Synthesis

| Step | Starting Material | Product | Reagents | Mass Yield (%) | Purity (%) | Reference |

| 1 | Estra-4,9-diene-3,17-dione | Intermediate XY-1 | LDA, (CH₃)₃SiCl | > 75 | - | [3] |

| 2 | Intermediate XY-1 | Intermediate XY-2 | Allylmagnesium bromide | > 75 | - | [3] |

| 3 | Intermediate XY-2 | This compound | Deprotection agent | > 75 | 99.6 | |

| Alternative Step 1 | Methyl diene diketone | Compound (1) (Ketal) | Ethylene glycol, p-toluenesulfonic acid | - | - | |

| Alternative Step 2 | Compound (1) | Compound (2) | Allylmagnesium bromide | 80 | - | |

| Alternative Step 3 | Compound (2) | This compound | DDQ | 62.5 | - |

Experimental Protocols

The following protocols are based on the procedures described in the patent literature.

Step 1: Protection of the 3-keto group as a Silyl Enol Ether

-

Reaction Setup: Dissolve estra-4,9-diene-3,17-dione in anhydrous tetrahydrofuran in a reaction vessel under an inert atmosphere (e.g., nitrogen).

-

Cooling: Cool the solution to a temperature between -40°C and -45°C.

-

Addition of LDA: Slowly add Lithium Diisopropylamide (LDA) dropwise to the cooled solution. Maintain the temperature and stir for 20-40 minutes.

-

Addition of TMSCl: Add trimethylchlorosilane ((CH₃)₃SiCl) dropwise.

-

Warm-up: After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Work-up: The patent does not specify the detailed work-up procedure, but it would typically involve quenching the reaction, extraction with an organic solvent, and drying to isolate the intermediate silyl enol ether (XY-1).

Step 2: Grignard Reaction with Allylmagnesium Bromide

-

Reaction Setup: Dissolve the intermediate silyl enol ether (XY-1) in anhydrous tetrahydrofuran in a reaction vessel under an inert atmosphere.

-

Addition of Grignard Reagent: Add a solution of allylmagnesium bromide in tetrahydrofuran to the reaction mixture. The molar ratio of the intermediate to the Grignard reagent is crucial for the reaction's success.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature, followed by stirring for a specified period to ensure completion.

-

Work-up: The reaction is quenched, typically with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated to yield the crude intermediate (XY-2).

Step 3: Deprotection and Rearrangement to this compound

-

Deprotection: The crude intermediate (XY-2) is treated with a deprotection agent, such as a dilute acid (e.g., hydrochloric acid), to remove the silyl protecting group. This step also facilitates the rearrangement of the double bonds to form the conjugated system present in this compound.

-

Purification: The crude this compound is then purified, typically by recrystallization from a suitable solvent, to obtain the high-purity final product.

Conclusion

The synthesis of this compound from estra-4,9-diene-3,17-dione represents a robust and efficient method for the production of this important veterinary pharmaceutical. The key steps of 3-keto group protection, Grignard-mediated allylation, and subsequent deprotection/rearrangement provide a reliable route to the target molecule with high yields and purity. The detailed understanding of this synthesis pathway is essential for process optimization and the development of novel analogues in the field of steroid chemistry. Further research to refine the experimental conditions and explore more environmentally benign reagents could further enhance the industrial applicability of this synthesis.

References

- 1. Administration Route Differentiation of this compound via the Metabolomic LC-HRMS Analysis of Equine Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN106397519A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. CN109232700B - Efficient synthesis method of this compound - Google Patents [patents.google.com]

Altrenogest: A Technical Guide to a 19-Nortestosterone Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altrenogest, a synthetic progestin of the 19-nortestosterone group, is a potent agonist of both progesterone and androgen receptors.[1] This technical guide provides an in-depth overview of its core chemical and pharmacological properties, intended for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes its mechanism of action through signaling pathway diagrams.

Introduction

This compound (17α-allyl-17β-hydroxyestra-4,9,11-trien-3-one) is a synthetic steroid derived from 19-nortestosterone.[1] Structurally, it is the 17α-allylated derivative of trenbolone, which is the 9,11-didehydro analogue of nandrolone (19-nortestosterone).[1] It is widely utilized in veterinary medicine to regulate the reproductive cycle in mares and gilts.[1][2] Its biological activity is mediated through its interaction with steroid hormone receptors, primarily the progesterone receptor (PR) and the androgen receptor (AR).

Physicochemical Properties

This compound is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₆O₂ | |

| Molecular Weight | 310.43 g/mol | |

| CAS Number | 850-52-2 | |

| Melting Point | 116 - 120 °C | |

| Solubility | Soluble in ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers. | |

| UV/Vis (λmax) | 242, 342 nm |

Synthesis

The synthesis of this compound can be achieved through a multi-step process. One common method involves the following key steps:

-

Protection of the ketone group: Estr-4,9-diene-3,17-dione is reacted with an alcohol like ethylene glycol or methanol in the presence of an acidic catalyst to protect the C3 ketone.

-

Grignard reaction: The resulting intermediate undergoes a Grignard reaction with allylmagnesium bromide, which adds an allyl group to the C17 position.

-

Deprotection and rearrangement: The protecting group is removed, and a double bond rearrangement occurs to yield this compound. Another method involves the use of dichlorodicyanobenzoquinone (DDQ) for the final conversion.

Synthesis of this compound.

Pharmacodynamics: Receptor Binding and Activity

This compound exerts its biological effects by binding to and activating intracellular steroid receptors. Its affinity for progesterone and androgen receptors is particularly noteworthy.

Receptor Binding Affinity

An in vitro study utilizing a yeast-based bioassay demonstrated that this compound is a potent agonist for both the progesterone receptor (PR) and the androgen receptor (AR). The study found its potency to exceed that of metribolone (R-1881), a potent synthetic androgen and progestin.

| Receptor | Ligand | EC₅₀ (nM) | Relative Activational Potency (%) | Reference |

| Androgen Receptor (AR) | Testosterone | - | 100 | |

| This compound | 0.64 | 688 | ||

| Progesterone Receptor (PR) | Progesterone | - | 100 | |

| This compound | 0.3 | 1300 |

Progestogenic and Anabolic Activity

This compound's high affinity for the progesterone receptor translates to potent progestogenic activity, leading to the suppression of the estrous cycle. Its binding to the androgen receptor results in anabolic and androgenic effects, although these are considered weak, reportedly 1/20th that of testosterone.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily studied in horses. Following oral administration, it is readily absorbed.

| Species | Administration Route | Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | Reference |

| Horse | Oral | 0.044 mg/kg | 23-75 | - | |

| Horse (Mare) | Oral | 0.044 mg/kg | 13.2 ± 5.8 | 0.8 ± 0.8 | |

| Horse (Mare) | Intramuscular | 0.3 mg/kg | 18.0 ± 6.6 | 7.9 ± 3.9 |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound involves its interaction with progesterone and androgen receptors, leading to the inhibition of gonadotropin-releasing hormone (GnRH) secretion from the hypothalamus. This, in turn, suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, ultimately preventing ovulation.

Mechanism of Action of this compound.

Studies have also indicated that this compound can modulate the immune system, affecting cytokine expression. In vitro, it has been shown to cause a dose-dependent decrease in intracellular IFNγ in peripheral blood mononuclear cells (PBMCs) and an increase in the expression of IL-6 and IL-1β.

Experimental Protocols

Receptor Binding Assay (Competitive Binding)

This protocol outlines a general procedure for determining the binding affinity of this compound to progesterone or androgen receptors.

Materials:

-

Recombinant human progesterone or androgen receptor

-

Radiolabeled ligand (e.g., [³H]progesterone or [³H]R1881)

-

Unlabeled this compound

-

Assay buffer

-

Scintillation fluid and counter or fluorescence polarization instrument

Procedure:

-

Prepare a series of dilutions of unlabeled this compound.

-

In a multi-well plate, combine the recombinant receptor, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

-

Include control wells with only the receptor and radiolabeled ligand (total binding) and wells with a large excess of unlabeled ligand (non-specific binding).

-

Incubate the plate to allow binding to reach equilibrium.

-

Separate bound from free radiolabeled ligand (e.g., using filtration or charcoal-dextran).

-

Quantify the amount of bound radiolabeled ligand using a scintillation counter or measure the fluorescence polarization.

-

Calculate the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀).

-

The binding affinity (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

References

The Discovery and Development of Altrenogest: A Technical Guide

An In-depth Exploration of the Synthesis, Mechanism of Action, and Historical Development of a Key Veterinary Progestin

Introduction

Altrenogest, a synthetic progestin, has become an indispensable tool in modern veterinary medicine, particularly in equine and swine reproduction. Its ability to effectively synchronize estrus has revolutionized breeding management practices, enabling optimized timelines for artificial insemination, embryo transfer, and farrowing. This technical guide provides a comprehensive overview of the discovery, history, and development of this compound, detailing its chemical synthesis, mechanism of action, pharmacokinetic profile, and the key experimental findings that have established its efficacy and safety. This document is intended for researchers, scientists, and drug development professionals with an interest in steroid chemistry, reproductive endocrinology, and veterinary pharmacology.

Historical Development

This compound, also known by its developmental code RU-2267, was discovered and developed by the French pharmaceutical company Roussel Uclaf in the 1970s.[1] It belongs to the 19-nortestosterone class of steroids and is structurally related to trenbolone, a potent anabolic steroid.[1][2] The development of this compound was part of a broader effort in steroid research to create potent, orally active progestins with specific applications in human and veterinary medicine. The commercial formulation of this compound, Regumate®, was first marketed in the early 1980s and has since become a widely used product for reproductive management in horses and pigs.[1]

Chemical Synthesis

The synthesis of this compound typically starts from a steroid precursor, estra-4,9-diene-3,17-dione. A key step in the synthesis is the introduction of the allyl group at the C17 position. One patented method involves the following general steps:

-

Protection of the C3 ketone: The C3 ketone of the starting material, estra-4,9-diene-3,17-dione, is protected, for example, by forming a silyl enol ether. This is achieved by reacting the starting material with Lithium Diisopropylamide (LDA) and trimethylchlorosilane ((CH)3SiCl).[3]

-

Grignard Reaction: A Grignard reaction is then performed using allylmagnesium bromide. This reaction introduces the allyl group at the C17 position, forming an intermediate.

-

Deprotection and Rearrangement: The protecting group at C3 is removed, and a double bond rearrangement occurs to yield the final this compound molecule.

This synthesis route is designed to be efficient and produce a high-purity product suitable for pharmaceutical use.

Mechanism of Action

This compound exerts its primary physiological effects by acting as a potent agonist at progesterone receptors (PRs). By mimicking the action of endogenous progesterone, it suppresses the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.

The suppression of LH is the key to this compound's ability to control the estrous cycle. It prevents the final maturation of ovarian follicles and the LH surge required for ovulation. This effectively places the female in a state of artificial diestrus. Upon withdrawal of this compound treatment, the negative feedback on the hypothalamic-pituitary axis is removed, leading to a predictable resurgence of GnRH, FSH, and LH, followed by follicular development, estrus, and ovulation.

Figure 1: Simplified signaling pathway of this compound in suppressing the estrous cycle.

Pharmacological Profile

Receptor Binding Affinity

This compound is distinguished by its high binding affinity for both the progesterone receptor (PR) and the androgen receptor (AR). An in vitro study using a yeast-based bioassay demonstrated that this compound was a highly potent agonist for both receptors.

| Receptor | Ligand | EC50 (nM) | Relative Activational Potency (%) |

| Progesterone Receptor | Progesterone | - | 100 |

| This compound | 0.3 | 1300 | |

| Androgen Receptor | Testosterone | - | 100 |

| This compound | 0.64 | 688 | |

| Table 1: In vitro receptor activation potency of this compound. Data from McRobb et al. (2008). |

Pharmacokinetics

This compound is well-absorbed orally. Its poor solubility in water is overcome in commercial formulations, though research has shown that complexation with cyclodextrins can further enhance its solubility and oral bioavailability.

Mares: Following oral administration of 0.044 mg/kg, peak plasma concentrations (Cmax) of 23-75 ng/mL are reached. The drug is eliminated with a half-life that allows for once-daily dosing to maintain effective concentrations for estrus suppression.

Gilts: After oral administration of 20 mg/gilt/day for 18 days, the mean steady-state plasma concentration (Css) was found to be 22.69 ± 6.15 ng/ml. The pharmacokinetic parameters were similar after the first and final administrations, indicating no significant accumulation.

| Species | Dose | Cmax (ng/mL) | Tmax (hours) | Half-life (hours) |

| Mare | 0.044 mg/kg (oral) | 13.2 ± 5.8 | 0.8 ± 0.8 | ~7.0 |

| Mare | 0.3 mg/kg (intramuscular) | 18.0 ± 6.6 | 7.9 ± 3.9 | - |

| Gilt | 20 mg/day (oral, Day 1) | 66.16 ± 19.94 | 1.96 ± 1.45 | 7.24 ± 0.98 |

| Gilt | 20 mg/day (oral, Day 18) | 71.32 ± 19.96 | 2.75 ± 1.07 | 9.76 ± 2.83 |

| Table 2: Comparative pharmacokinetic parameters of this compound in mares and gilts. |

Efficacy in Estrus Synchronization

Mares

Numerous studies have demonstrated the efficacy of this compound in suppressing and synchronizing estrus in mares. A typical treatment protocol involves the daily oral administration of 0.044 mg/kg for 10 to 15 consecutive days. Following the cessation of treatment, the majority of mares exhibit estrus within 2 to 5 days and ovulate between 5 and 7 days after the onset of estrus.

| Study Parameter | Result |

| Treatment Protocol | 0.044 mg/kg this compound daily for 14 days |

| Percentage of Mares Exhibiting Estrus | 100% |

| Ovulation Rate | 91.67% (11 out of 12 mares) |

| Table 3: Efficacy of this compound for estrus synchronization in mares. |

Gilts

In swine, this compound is used to synchronize estrus in sexually mature gilts. A common regimen is the daily oral administration of 15-20 mg per gilt for 14 to 18 days. This allows for timed insemination and more uniform farrowing groups.

| Study Parameter | Result |

| Treatment Protocol | 20 mg this compound daily for 18 days |

| Percentage of Gilts in Estrus (3-7 days post-treatment) | 87% (107 out of 123 gilts) |

| Mean Interval to Estrus | 5.22 ± 1.42 days |

| Farrowing Rate | 74.92% |

| Average Litter Size | 12.06 |

| Table 4: Efficacy of this compound for estrus synchronization in gilts. |

Experimental Protocols

In Vivo Estrus Synchronization in Mares

A representative experimental design to evaluate the efficacy of this compound for estrus synchronization in mares would involve:

-

Animal Selection: A cohort of healthy, cycling mares is selected and randomly assigned to a treatment or control group.

-

Treatment Administration: The treatment group receives a daily oral dose of 0.044 mg/kg this compound for 14 consecutive days. The control group receives a placebo.

-

Estrus Detection: Starting from the day after the last treatment, all mares are monitored daily for signs of estrus (e.g., teasing with a stallion, uterine edema on ultrasound).

-

Ovulation Monitoring: Ovarian follicular development is monitored via transrectal ultrasonography to determine the time of ovulation.

-

Data Collection: Key parameters recorded include the interval from the end of treatment to the onset of estrus and ovulation, estrus duration, and ovulation rate.

Figure 2: Experimental workflow for in vivo estrus synchronization in mares.

In Vitro Receptor Binding Assay

A competitive binding assay is a standard method to determine the affinity of a compound for a specific receptor. A general protocol to assess this compound's binding to the progesterone receptor would be:

-

Receptor Preparation: A source of progesterone receptors is prepared, for example, from the cytosol of uterine tissue from an estrogen-primed animal or using a recombinant receptor.

-

Incubation: A constant amount of radiolabeled progesterone (e.g., [³H]-progesterone) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

-

Separation: The receptor-bound and unbound radioligand are separated (e.g., by dextran-coated charcoal).

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled progesterone (IC50) is calculated. This value can be used to determine the binding affinity (Ki).

Figure 3: General workflow for a competitive receptor binding assay.

Safety and Toxicology

Toxicology studies are essential for the regulatory approval of any veterinary drug. Good Laboratory Practice (GLP) compliant studies are conducted to assess the safety of the new chemical entity. For this compound, these would have included acute, sub-chronic, and chronic toxicity studies in laboratory animals, as well as reproductive and developmental toxicity studies. A summary report from the European Medicines Agency indicates that this compound has weak estrogenic, anabolic, and androgenic effects, but no corticoid or anti-inflammatory effects. The no-hormonal-effect level (NOEL) in monkeys was established at 4 µg/kg body weight/day. Long-term toxicity and carcinogenicity studies were not performed.

Conclusion

This compound represents a significant advancement in veterinary reproductive medicine. Its development by Roussel Uclaf provided a potent, orally active progestin that has had a major impact on breeding management in the equine and swine industries. Its well-characterized mechanism of action, involving the suppression of the hypothalamic-pituitary-gonadal axis, allows for precise control over the estrous cycle. The extensive body of research on its pharmacokinetics and efficacy has established its role as a reliable and effective tool for estrus synchronization. Future research may focus on the development of new delivery systems and further elucidation of its effects on the complex interplay of reproductive hormones.

References

Altrenogest in Veterinary Reproductive Medicine: A Technical Guide

Altrenogest, a synthetic progestin, is a cornerstone of reproductive management in various veterinary species, primarily horses and swine. This technical guide provides an in-depth analysis of its core mechanisms, applications, and the scientific data underpinning its use. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's role in veterinary reproductive medicine.

Mechanism of Action

This compound is a synthetic progestogen that mimics the action of natural progesterone.[1][2] Its primary mechanism of action involves binding to progesterone receptors, which leads to the suppression of the estrous cycle.[3] This is achieved by inhibiting the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[3] The reduction in GnRH subsequently suppresses the release of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH) from the pituitary gland, thereby preventing ovulation.[3] this compound is a potent agonist of both the progesterone receptor (PR) and the androgen receptor (AR).

The following diagram illustrates the signaling pathway of this compound.

References

Preliminary studies on Altrenogest in non-equine species

An In-depth Technical Guide: Preliminary Studies on Altrenogest in Non-Equine Species

Introduction

This compound, a synthetic oral progestin of the 19-nortestosterone group, is widely utilized in veterinary medicine.[1] Its primary function is to suppress and synchronize estrus, with well-established protocols in equine practice.[1][2] This technical guide focuses on the preliminary and established applications of this compound in non-equine species, with a primary emphasis on swine, where its use is FDA-approved, and emerging studies in goats, sheep, and canids.[3] this compound acts by mimicking natural progesterone, effectively suppressing the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, thereby preventing estrus and ovulation.[4] This guide synthesizes quantitative data from various studies, details experimental protocols, and provides visual diagrams of signaling pathways and workflows to support researchers, scientists, and drug development professionals.

Core Mechanism of Action: HPG Axis Suppression

This compound exerts its influence by providing strong negative feedback on the Hypothalamic-Pituitary-Gonadal (HPG) axis. By acting as a potent progesterone receptor agonist, it inhibits the pulsatile secretion of GnRH. This reduction in GnRH stimulation leads to decreased synthesis and release of pituitary gonadotropins, LH and FSH. The suppression of LH is critical, as it prevents the final maturation of ovarian follicles and the subsequent LH surge required for ovulation. Follicular growth is halted at a medium-sized stage. Upon withdrawal of this compound, the negative feedback is removed, leading to a rapid increase in GnRH, LH, and FSH secretion, which results in synchronized follicular growth, estrus, and ovulation.

References

Altrenogest's basic properties and chemical characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altrenogest, a synthetic progestin, is a key compound in veterinary medicine, primarily utilized for the regulation of reproductive cycles in mares and sows.[1][2] Chemically, it is a derivative of 19-nortestosterone and is also known as allyltrenbolone.[3] This technical guide provides an in-depth overview of the basic properties and chemical characteristics of this compound, intended for researchers, scientists, and professionals in drug development. The information compiled herein is sourced from a variety of scientific literature and technical data sheets to ensure accuracy and comprehensiveness.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for its identification and handling.

| Property | Value | References |

| IUPAC Name | (8S,13S,14S,17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | [4] |

| Synonyms | Allyltrenbolone, RU-2267, A-35957 | [3] |

| CAS Number | 850-52-2 | |

| Molecular Formula | C₂₁H₂₆O₂ | |

| Molecular Weight | 310.43 g/mol | |

| Appearance | Crystalline solid | |

| Melting Point | 120 °C | |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers. | |

| In a 1:2 solution of ethanol:PBS (pH 7.2), the solubility is approximately 0.3 mg/mL. | ||

| In Ethanol: ~20 mg/mL | ||

| In DMSO: ~0.1 mg/mL | ||

| In Dimethylformamide: ~2 mg/mL | ||

| UV/Vis λmax | 242, 342 nm |

Chemical Characteristics

A detailed understanding of this compound's chemical structure and spectral properties is crucial for its analysis and characterization.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its unique steroidal structure. The vinyl region, in particular, is indicative of the endocyclic olefins in its A and C rings, as well as the terminal olefin of the allyl group.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 5.98 | m | Terminal olefin |

| 5.71 | s | C-ring olefin |

| 5.14 | m | Terminal olefin |

| 5.10 | m | Terminal olefin |

| 0.92 | s | CH₃ |

Note: This is a partial list of assignments. A complete, detailed assignment would require access to the full spectral data.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides further insight into the carbon framework of the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| 200-220 | C=O (ketone) |

| 115-150 | C=C (alkene/aromatic-like) |

| 70-80 | C-OH |

| 10-40 | Aliphatic carbons |

Note: This table represents typical ranges for the functional groups present in this compound. Specific peak assignments would require detailed spectral analysis.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H stretch (alcohol) |

| ~3080 | =C-H stretch (alkene) |

| ~2940 | C-H stretch (alkane) |

| ~1650 | C=O stretch (conjugated ketone) |

| ~1600, 1450 | C=C stretch (alkene) |

Note: These are approximate values and can vary slightly based on the specific experimental conditions.

Mass Spectrometry

Mass spectrometry of this compound reveals a parent ion and a characteristic fragmentation pattern that can be used for its identification and quantification. The primary ion observed corresponds to the protonated molecule [M+H]⁺.

| m/z | Interpretation |

| 311.30 | [M+H]⁺ (Protonated this compound) |

| 227.15 | Major fragment ion |

Note: The fragmentation pattern can be complex and is dependent on the ionization technique and collision energy used.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Content Determination

This method is suitable for determining the concentration of this compound in various formulations.

-

Chromatographic Conditions:

-

Column: Agilent C18 column (or equivalent reversed-phase column) with octadecyl silane bonded silica gel fillers.

-

Mobile Phase: Acetonitrile and 0.01% phosphoric acid solution (volume percent of acetonitrile typically between 60-80%).

-

Flow Rate: 0.8 - 1.2 mL/min.

-

Column Temperature: 20 - 40 °C.

-

Detection Wavelength: 345 nm.

-

-

Standard Preparation:

-

Accurately weigh a known amount of this compound reference standard.

-

Dissolve in acetonitrile to prepare a stock solution of known concentration.

-

Prepare a series of standard solutions by serial dilution of the stock solution with acetonitrile to cover the expected concentration range of the sample.

-

-

Sample Preparation:

-

Accurately weigh or measure the sample containing this compound.

-

If the sample is in an oil-based solution, an extraction with acetonitrile is necessary. This may require vortexing and sonication to break any emulsions.

-

Dilute the sample with acetonitrile to a concentration that falls within the range of the standard curve.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Procedure:

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solution into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Solubility Determination (Shake Flask Method)

This method is used to determine the equilibrium solubility of this compound in various solvents.

-

Add an excess amount of this compound to a known volume of the solvent in a flask.

-

Seal the flask and place it in a shaker bath at a constant temperature (e.g., 37 ± 0.5°C) and agitation speed (e.g., 100 rpm) for a sufficient time to reach equilibrium (e.g., 48 hours).

-

After equilibration, withdraw an aliquot of the suspension and centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to separate the undissolved solid.

-

Carefully withdraw the supernatant and filter it through a 0.22-µm filter.

-

Dilute the filtrate appropriately with a suitable solvent.

-

Determine the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC (as described above).

-

Calculate the solubility of this compound in the solvent.

Synthesis Workflow

A common method for the synthesis of this compound starts from estra-4,9-diene-3,17-dione. The following diagram illustrates the key steps in this synthetic pathway.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by acting as a potent agonist for both the progesterone receptor (PR) and the androgen receptor (AR). Its interaction with these nuclear receptors initiates a cascade of molecular events that ultimately modulate gene expression.

Progesterone Receptor Signaling Pathway

As a progestin, this compound mimics the action of progesterone. Upon entering the target cell, it binds to the progesterone receptor, leading to a conformational change in the receptor, its dimerization, and translocation to the nucleus. In the nucleus, the this compound-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription. This can lead to the suppression of the estrous cycle. In some contexts, this compound treatment has been shown to down-regulate the expression of progesterone receptors themselves.

Androgen Receptor Signaling Pathway

This compound is also a potent agonist of the androgen receptor. Similar to its action on the PR, this compound binds to the AR in the cytoplasm. This binding induces a conformational change, dissociation from heat shock proteins, dimerization, and translocation of the AR complex into the nucleus. Inside the nucleus, the complex binds to androgen response elements (AREs) on the DNA, which in turn modulates the transcription of androgen-responsive genes. This interaction underlies some of the anabolic and androgenic effects observed with this compound.

Conclusion

This technical guide has provided a detailed overview of the basic properties and chemical characteristics of this compound. The tabulated data on its physicochemical properties, along with the summarized spectral information, offer a solid foundation for its identification and analysis. The outlined experimental protocols for HPLC and solubility determination provide practical guidance for laboratory work. Furthermore, the elucidation of its synthesis pathway and its mechanisms of action through the progesterone and androgen receptor signaling pathways contributes to a deeper understanding of its biological function. This comprehensive information is intended to be a valuable resource for researchers and professionals working with this important veterinary pharmaceutical.

References

In-Vitro Studies of Altrenogest on Ovarian Cell Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the in-vitro effects of Altrenogest on ovarian cell cultures. This compound, a synthetic progestin, is widely utilized in veterinary medicine to regulate the reproductive cycles of various species. Its mechanism of action is primarily through its interaction with progesterone and androgen receptors. While extensive in-vivo research has characterized its systemic effects, direct in-vitro studies on isolated ovarian cells are less prevalent in the scientific literature. This document synthesizes the available in-vitro data, relevant in-vivo findings that inform cellular mechanisms, and established protocols for ovarian cell culture and steroidogenesis assays. A notable in-vitro study demonstrates the potent androgenic activity of this compound. Furthermore, in-vitro studies on progesterone, a closely related steroid, offer insights into the expected direct effects of progestins on granulosa cell function, particularly the inhibition of aromatase activity. This guide aims to equip researchers with the foundational knowledge and methodological considerations for designing future in-vitro studies to further elucidate the direct cellular and molecular effects of this compound on ovarian cell function.

Introduction

This compound (allyltrenbolone) is a synthetic trienic C21 steroidal progestin belonging to the 19-nor-testosterone series.[1] It is structurally similar to the anabolic androgenic steroid, trenbolone.[2] In veterinary medicine, it is primarily used to suppress and synchronize estrus in mares and gilts.[1][3] The principal mechanism of action of this compound involves binding to progesterone receptors, which leads to the suppression of gonadotropin-releasing hormone (GnRH) and subsequently luteinizing hormone (LH) release, thereby preventing ovulation.[3]

While the systemic effects of this compound on the hypothalamic-pituitary-gonadal axis are well-documented, a detailed understanding of its direct effects at the ovarian cellular level requires in-vitro investigation. To date, there is a notable scarcity of published studies detailing the direct application of this compound to cultured ovarian granulosa, theca, or luteal cells. However, a significant in-vitro study has demonstrated its potent androgenic activity through androgen receptor activation in a mammalian cell line.

This guide will present the findings from this key in-vitro study, supplemented with data from in-vivo research that provides insights into the molecular responses of ovarian cells to this compound treatment. Additionally, we will review in-vitro studies of progesterone to infer the likely direct progestogenic effects of this compound on ovarian cells. Detailed experimental protocols and signaling pathways are provided to facilitate further research in this area.

In-Vitro Androgenic Activity of this compound

A pivotal study by Gillon et al. (2021) provides direct in-vitro evidence of this compound's androgenic properties. This research utilized a human embryonic kidney (HEK293) cell bioassay to determine the relative androgen potency of this compound.

Experimental Protocol: HEK293 Cell Androgen Bioassay

The methodology employed by Gillon et al. (2021) is summarized below:

-

Cell Line: Human embryonic kidney (HEK293) cells were used. These cells are a standard model for in-vitro bioassays.

-

Transfection: The HEK293 cells were transiently transfected with a human androgen receptor expression plasmid and a luciferase reporter plasmid containing androgen response elements.

-

Treatment: The transfected cells were treated with varying concentrations of this compound, testosterone (as a positive control), and β-trenbolone.

-

Luciferase Assay: Following treatment, cell lysates were assayed for luciferase activity. The luminescence produced is proportional to the activation of the androgen receptor by the test compound.

-

Data Analysis: The relative androgenic potency of this compound was determined by comparing its dose-response curve to that of testosterone.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Unravelling androgens in sport: this compound shows strong activation of the androgen receptor in a mammalian cell bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

Altrenogest: A Versatile Tool for Advancing Reproductive Biology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Altrenogest, a synthetic progestogen, has emerged as a pivotal research tool in the field of reproductive biology. Its ability to mimic the effects of natural progesterone allows for precise manipulation of the estrous cycle, making it an invaluable asset for a wide range of studies in various animal models. This technical guide provides a comprehensive overview of this compound's mechanism of action, its application in key experimental protocols, and a summary of its quantitative effects on reproductive parameters. Detailed methodologies and visual representations of signaling pathways and experimental workflows are included to facilitate its effective use in a research setting.

Mechanism of Action

This compound exerts its biological effects by binding to and activating progesterone receptors (PRs), which are members of the nuclear receptor superfamily of ligand-activated transcription factors. This interaction initiates a cascade of molecular events that ultimately modulate the expression of progesterone-responsive genes, influencing a wide array of reproductive processes.

Genomic Signaling Pathway

The classical, or genomic, signaling pathway of this compound involves its diffusion across the cell membrane and binding to intracellular PRs in the cytoplasm. Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Within the nucleus, the this compound-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription. This genomic pathway is responsible for the longer-term effects of this compound on the reproductive system.

Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, progestins like this compound can also elicit rapid, non-genomic effects.[1] These actions are mediated by membrane-bound progesterone receptors (mPRs) and do not directly involve gene transcription.[1] Upon binding of this compound to mPRs, various intracellular signaling cascades, such as those involving G-proteins and protein kinases, are activated.[2] These rapid signals can influence ion channel activity, intracellular calcium levels, and other cellular processes, leading to more immediate physiological responses.[2]

Applications in Reproductive Research

This compound's primary application in research is the precise control of the estrous cycle, which is fundamental for a variety of reproductive studies.

Estrus Synchronization

By administering this compound for a defined period, researchers can suppress the endogenous release of gonadotropins, particularly luteinizing hormone (LH), from the pituitary gland. This prevents follicular maturation and ovulation. Upon withdrawal of this compound treatment, the negative feedback on the hypothalamus and pituitary is removed, leading to a surge in gonadotropin secretion and a synchronized onset of estrus and ovulation among a group of animals. This synchronization is critical for studies requiring timed insemination, embryo transfer, and the collection of reproductive tissues at specific stages of the cycle.

Experimental Workflow for Estrus Synchronization in Gilts:

Studying Follicular Dynamics and Hormonal Profiles

This compound allows for the creation of uniform groups of animals at the same stage of the follicular phase, providing a consistent baseline for studying the effects of various treatments on follicular growth, atresia, and ovulation. Researchers can collect blood samples at precise intervals following this compound withdrawal to analyze concentrations of LH, follicle-stimulating hormone (FSH), estradiol, and progesterone, providing a detailed understanding of the hormonal control of folliculogenesis.

Pregnancy Maintenance Models

In certain research models, such as in ovariectomized mares, this compound can be used to artificially maintain pregnancy.[3] This allows for the investigation of the specific roles of progestins in uterine receptivity, implantation, and fetal development, independent of endogenous progesterone production from the corpus luteum.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound on key reproductive parameters in swine and equine models, compiled from various research studies.

Table 1: Effect of this compound on Estrus Synchronization and Farrowing Performance in Gilts

| Parameter | This compound Treated | Control | Reference |

| Interval to Estrus (days) | 5.3 ± 0.1 | - | |

| Estrus within 3-10 days (%) | >98% | - | |

| Farrowing Rate (%) | 74.92 | - | |

| Total Pigs Born | 10.3 | - | |

| Pigs Born Alive | 9.7 | - |

Table 2: Effect of this compound on Follicular and Hormonal Parameters in Sows

| Parameter | This compound Treated | Control | Reference |

| Preovulatory Follicle Size (mm) | Increased (P < 0.05) | - | |

| Serum FSH Levels | Reduced (P > 0.05) | - | |

| Serum LH Levels | Reduced (P > 0.05) | - | |

| Serum Estradiol (E2) Levels | Reduced (P > 0.05) | - |

Table 3: Effect of this compound on Reproductive Parameters in Mares

| Parameter | This compound Treated | Control | Reference |

| Dosage for Estrus Suppression | 0.044 mg/kg daily for 15 days | - | |

| Interval to Ovulation post-treatment | - | - | |

| Pregnancy Rate (in ovariectomized, embryo transfer recipients) | 1/6 (22mg/day), 2/6 (66mg/day) | 13/19 |

Experimental Protocols

Protocol 1: Estrus Synchronization in Gilts

Objective: To synchronize estrus in a group of sexually mature gilts for timed artificial insemination.

Materials:

-

This compound oral solution (e.g., MATRIX®)

-

Individual feeding stalls or a method to ensure accurate individual dosing

-

Mature boar for estrus detection

-

Artificial insemination equipment

Procedure:

-

Select sexually mature gilts that have had at least one estrous cycle.

-

Individually administer 15-20 mg of this compound orally once daily for 14 to 18 consecutive days. This can be done by top-dressing on a small portion of their daily feed.

-

Ensure each gilt consumes the full dose.

-

After the final this compound treatment, withdraw the administration.

-

Beginning 24 hours after the last treatment, check for signs of estrus twice daily (morning and evening) using a mature boar.

-

Most gilts will exhibit estrus within 4 to 8 days after this compound withdrawal.

-

Perform artificial insemination according to standard farm protocols upon detection of standing heat.

Protocol 2: Investigation of Follicular Dynamics in Mares

Objective: To study the effect of a novel compound on follicular development in a synchronized group of mares.

Materials:

-

This compound oral solution (e.g., Regu-Mate®)

-

Transrectal ultrasound equipment

-

Blood collection tubes (e.g., heparinized or serum separator tubes)

-

Centrifuge

-

Hormone assay kits (e.g., ELISA or RIA for LH, FSH, estradiol, progesterone)

Procedure:

-

Select a group of healthy, cycling mares.

-

Administer this compound orally at a dose of 0.044 mg/kg of body weight once daily for 15 consecutive days to suppress the estrous cycle.

-

On the last day of this compound treatment (Day 0), perform a baseline transrectal ultrasound examination to assess ovarian structures and collect a blood sample.

-

Withdraw this compound treatment.

-

Beginning on Day 1, divide the mares into treatment and control groups. Administer the test compound or a placebo to the respective groups.

-

Perform daily transrectal ultrasound examinations to monitor follicular growth, size of the dominant follicle, and ovulation.

-

Collect blood samples daily via jugular venipuncture.

-

Process blood samples to separate plasma or serum and store at -20°C or lower until hormone analysis.

-

Analyze hormone concentrations using validated assay kits.

-

Correlate follicular development with changes in hormonal profiles between the treatment and control groups.

Conclusion

This compound is a powerful and versatile research tool that provides reproductive biologists with the ability to precisely control and investigate the complexities of the estrous cycle and pregnancy. Its well-characterized mechanism of action and predictable effects make it an essential component of experimental designs aimed at advancing our understanding of reproductive physiology and developing novel therapeutic interventions. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers seeking to effectively incorporate this compound into their studies. As with any hormonal treatment, it is imperative that researchers adhere to appropriate safety protocols to minimize human exposure.

References

Altrenogest's Impact on the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Altrenogest is a synthetic, orally active progestin of the 19-nortestosterone group, widely utilized in veterinary medicine for the manipulation of the reproductive cycle in species such as horses and pigs.[1] Its primary application is the synchronization of estrus, achieved through its potent effects on the Hypothalamic-Pituitary-Gonadal (HPG) axis. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, detailing its interaction with steroid receptors and its subsequent modulation of the HPG axis. The document summarizes key quantitative data on hormonal and ovarian responses, outlines detailed experimental protocols from pivotal studies, and uses visualizations to illustrate the complex signaling pathways and experimental workflows involved.

Introduction

The Hypothalamic-Pituitary-Gonadal (HPG) axis is the fundamental neuroendocrine system governing reproduction.[2] It involves a tightly regulated cascade of hormonal signals: the hypothalamus secretes Gonadotropin-Releasing Hormone (GnRH), which stimulates the anterior pituitary to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][3] These gonadotropins, in turn, act on the gonads to stimulate follicular development, ovulation, and the production of sex steroids.[3]

This compound (also known as allyltrenbolone) is a synthetic progestogen designed to mimic the action of natural progesterone. By intervening in the HPG axis, it provides a reliable method for suppressing and synchronizing estrus, making it an invaluable tool in animal breeding management. Understanding its precise impact on each level of this axis is critical for its effective and safe application.

Mechanism of Action

Molecular Interaction

This compound is a synthetic trienic C21 steroid that, due to its lipophilic nature, penetrates target cells and binds to specific intracellular receptors to exert its effects. An in vitro bioassay identified this compound as a highly potent agonist of both the progesterone receptor (PR) and the androgen receptor (AR). Its primary progestational effects are mediated through its strong affinity for the PR.

Hypothalamic-Pituitary Regulation

The principal mechanism of action of this compound is the suppression of the HPG axis at the hypothalamic level. By acting as a potent progestin, it imposes a negative feedback effect on the hypothalamus, inhibiting the pulsatile secretion of GnRH. This reduction in GnRH stimulation leads to a subsequent decrease in the synthesis and release of LH and FSH from the anterior pituitary gland. The suppression of the preovulatory LH surge is the ultimate cause of ovulation prevention.

Effects on the Hypothalamic-Pituitary-Gonadal Axis

Hypothalamus: GnRH and Neuropeptide Modulation

This compound administration effectively reduces the frequency of LH pulses, which is a direct reflection of suppressed GnRH pulsatility. However, the precise upstream mechanism for this suppression is complex. A study in ovariectomized (OVX) gilts found that while this compound treatment significantly decreased LH pulse frequency and mean LH concentrations, it did not alter the number of hypothalamic cells expressing kisspeptin or neurokinin B (NKB) in the arcuate nucleus (ARC). Kisspeptin and NKB are crucial neuropeptides that stimulate GnRH release. This finding suggests that this compound may not suppress the synthesis of these peptides but could instead inhibit their release or act on other downstream pathways to prevent GnRH secretion.

Pituitary Gland: Gonadotropin Suppression

The reduction in GnRH stimulation directly impacts pituitary function. In transitional mares, this compound treatment was shown to suppress both baseline LH concentrations and the pituitary's response to a GnRH challenge. This indicates that this compound not only curtails LH release but also likely inhibits its synthesis, as there was no evidence of LH accumulation within the pituitary gland for a surge release after treatment withdrawal. While LH is significantly suppressed, this compound's effect on FSH can be less complete, which may allow for continued follicular wave development in some animals.

Gonads: Ovarian Response

The downstream effect of reduced gonadotropin support is the suppression of ovarian activity. This compound treatment effectively suppresses follicular growth, estrous behavior, and prevents ovulation. However, the degree of suppression can vary. In some mares, follicular growth may not be completely inhibited, occasionally leading to the development of large follicles and ovulation during the treatment period. In gilts, the suppressive effect of this compound on follicle growth was found to be less severe than that of endogenous progesterone from the corpus luteum. This allows for the emergence of a homogenous population of follicles that are ready for growth and ovulation upon cessation of treatment, leading to a synchronized estrus and an increased ovulation rate.

Quantitative Data and Pharmacokinetics

The following tables summarize key quantitative findings from studies investigating this compound's pharmacokinetics and its effects on hormonal and ovarian parameters.

Table 1: Pharmacokinetic Parameters of this compound in Mares

| Parameter | Oral (PO) Administration (0.044 mg/kg) | Intramuscular (IM) Administration (0.3 mg/kg) | Citation(s) |

|---|---|---|---|

| Cmax (Day 1) | 13.2 ± 5.8 ng/mL | 18.0 ± 6.6 ng/mL | |

| Tmax (Day 1) | 0.8 ± 0.8 h | 7.9 ± 3.9 h | |

| Cmax (Final Day) | Significantly higher than Day 1 (p=0.006) | Significantly higher than Day 1 (p=0.002) | |

| Plasma Conc. (24h post-final PO dose) | 1.0 ± 0.8 ng/mL | N/A |

| Plasma Conc. (48h post-final PO dose) | 0.65 ± 0.5 ng/mL | N/A | |

Table 2: Effects of this compound on Hormone Levels

| Species | Animal Model | Parameter | Control Group | This compound-Treated Group | P-Value | Citation(s) |

|---|---|---|---|---|---|---|

| Horse (Mare) | Transitional | Baseline Serum LH | Higher | Lower | p = 0.04 | |

| Horse (Mare) | Transitional | GnRH-Induced LH Release | Higher | Lower | p < 0.05 | |

| Pig (Gilt) | Ovariectomized | Mean Circulating LH | Higher | Lower | p < 0.01 | |

| Pig (Gilt) | Ovariectomized | LH Pulse Frequency | Higher | Lower | p < 0.01 |

| Pig (Sow) | Lactating | Serum FSH, LH, E2 | Higher | Lower | p > 0.05 | |

Table 3: Effects of this compound on Ovarian Parameters in Gilts

| Parameter | Control Group | This compound-Treated Group | P-Value | Citation(s) |

|---|---|---|---|---|

| Avg. Follicle Size (Days 10-12) | 2.58 ± 0.16 mm | 2.51 ± 0.20 mm | p > 0.10 | |

| Avg. Follicle Size (End of Treatment) | N/A | 3.01 ± 0.31 mm | p < 0.05* | |

| Ovulation Rate | 15.1 ± 1.2 | 16.6 ± 1.7 | p < 0.05 |

*Comparison is to the this compound group at days 10-12.

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of protocols from key studies.

Protocol: Pharmacokinetic Analysis in Mares

-

Objective: To determine and compare the pharmacokinetic profiles of oral and intramuscular this compound formulations.

-

Animals: 10 healthy mares.

-

Experimental Design: A 2-period, randomized cross-over study with a 3-week washout period between treatments. Mares were randomly assigned to an initial treatment group.

-

Treatments:

-

Oral (PO): 0.044 mg/kg administered daily for 15 days.

-

Intramuscular (IM): 0.3 mg/kg administered on Day 0 and Day 7.

-

-

Sampling: Blood samples were collected at designated time points following the first and final doses to determine plasma concentrations of this compound.

-

Analysis: Plasma this compound concentrations were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Investigation of Follicular Development in Gilts

-

Objective: To investigate if increased ovulation rate after this compound is related to increased follicle size.

-

Animals: 30 crossbred gilts.

-

Treatments:

-

Control Group (n=15): No treatment.

-

Treatment Group (n=15): Fed 20 mg of this compound (Regumate®) daily for 18 days, beginning 5-7 days after their first estrus.

-

-

Data Collection: Ovarian follicle size was measured via transrectal ultrasonography on days 10-12 of the cycle and again during the final days of this compound treatment.

-

Endpoint: Ovulation rate was determined by counting corpora lutea on the ovaries after slaughter.

Protocol: Hypothalamic Neuropeptide Response in Ovariectomized Gilts

-

Objective: To determine if this compound-induced suppression of LH secretion involves changes in the expression of kisspeptin and NKB.

-

Animals: Ovariectomized (OVX) gilts, used to remove the influence of endogenous ovarian steroids.

-

Treatments:

-

OVX Control Group: Received no treatment.

-

OVX + this compound Group: Treated with this compound.

-

-

Data Collection: Blood samples were collected to measure LH pulse frequency and mean concentrations.

-

Analysis: Following euthanasia, hypothalamic tissue was collected. Immunohistochemistry and cell counting techniques were used to quantify the number of kisspeptin- and NKB-positive cells in the arcuate nucleus (ARC).

Conclusion

This compound exerts its powerful reproductive control by acting as a potent progestogen that imposes strong negative feedback on the Hypothalamic-Pituitary-Gonadal axis. Its primary action is the inhibition of hypothalamic GnRH secretion, which leads to a profound suppression of pituitary LH release, thereby preventing follicular maturation and ovulation. While its terminal effects are well-characterized, research indicates a complex upstream mechanism of action that may involve the modulation of neuropeptide release rather than synthesis. The quantitative data from pharmacokinetic and efficacy studies provide a clear basis for its clinical use. This detailed understanding of this compound's impact on the HPG axis is fundamental for optimizing its application in reproductive management and for guiding future research in veterinary endocrinology and drug development.

References

Methodological & Application

Altrenogest Protocol for Estrus Synchronization in Mares: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altrenogest, a synthetic progestin, is a cornerstone of equine reproductive management, offering precise control over the mare's estrous cycle.[1][2] Its primary application is in the synchronization of estrus, which facilitates scheduled breeding and optimizes the use of assisted reproductive technologies.[3][4][5] this compound mimics the action of natural progesterone, effectively suppressing estrus and follicular development by inhibiting the release of gonadotropins. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound for estrus synchronization in mares.

Mechanism of Action

This compound exerts its effects by binding to progesterone receptors in the hypothalamus and pituitary gland. This binding action inhibits the secretion of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn suppresses the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland. The reduction in LH levels prevents ovulation and the behavioral signs of estrus. Upon withdrawal of this compound treatment, the negative feedback on the hypothalamus and pituitary is removed, leading to a surge in LH and subsequent follicular development, estrus, and ovulation.

Caption: Signaling pathway of this compound in the mare's endocrine system.

Data Presentation

Table 1: Standard this compound Protocols for Estrus Synchronization

| Protocol | Dosage | Duration | Expected Time to Estrus (Post-Treatment) | Expected Time to Ovulation (Post-Treatment) |

| Standard | 0.044 mg/kg, PO, once daily | 10-15 consecutive days | 2-5 days | 5-7 days following the onset of estrus |

| Transition Period | 0.044 mg/kg, PO, once daily | 15 consecutive days | Varies based on ovarian activity | Varies |

| With Prostaglandin | 0.044 mg/kg, PO, once daily | 10-14 consecutive days | 2-3 days | Not specified, but generally follows estrus |

Data compiled from multiple sources.

Table 2: Efficacy of this compound in Clinical Trials

| Study Parameter | This compound Group | Control/Alternative Group |

| Estrus Response Rate | 100% (12/12 mares) | 91.67% (11/12 mares; transdermal progestin patch) |

| Ovulation Rate | 91.67% (11/12 mares) | 83.33% (10/12 mares; transdermal progestin patch) |

| Pregnancy Rate (First Estrus Post-Treatment) | 85.7% (6/7 mares) | 60% (3/5 mares; control) |

Data from a comparative study on this compound and a transdermal progestin patch and a study involving testosterone co-administration.

Experimental Protocols

Protocol 1: Estrus Synchronization in Cycling Mares

Objective: To synchronize estrus in regularly cycling mares for scheduled breeding.

Materials:

-

This compound solution (0.22% or 2.2 mg/mL)

-

Luer-lock syringe or manufacturer-provided dosing device

-

Protective gloves (vinyl, neoprene, or nitrile)

-

Teaser stallion

-

Transrectal ultrasound equipment

Procedure:

-

Confirm the mare is cycling and has a corpus luteum via transrectal ultrasound.

-

Administer 1 mL of this compound solution per 110 pounds (50 kg) of body weight (0.044 mg/kg) orally once daily for 15 consecutive days. The solution can be administered directly onto the base of the mare's tongue or mixed with her grain ration.

-

On the last day of this compound treatment, an injection of prostaglandin F2α (PGF2α) can be administered to ensure luteolysis of any existing corpus luteum.

-

Beginning 2 days after the cessation of this compound treatment, begin daily teasing with a teaser stallion to detect behavioral signs of estrus.

-

Perform daily transrectal ultrasound examinations to monitor follicular growth.

-

Once a dominant follicle of ≥35 mm is detected and the mare is in estrus, an ovulation-inducing agent (e.g., hCG or deslorelin) can be administered to time ovulation more precisely.

-

Breeding should be timed to occur just prior to ovulation.

References

Altrenogest Administration for Pregnancy Maintenance in Research Animals: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altrenogest, a synthetic progestin, is a valuable tool in reproductive research, primarily for its role in estrus synchronization and pregnancy maintenance.[1][2][3] By mimicking the action of natural progesterone, this compound helps to maintain a uterine environment conducive to embryonic and fetal development, making it particularly useful in studies involving assisted reproductive technologies, investigation of pregnancy loss, and endocrinology.[4][5] This document provides detailed application notes and protocols for the administration of this compound for pregnancy maintenance in various research animal models.

Mechanism of Action

This compound exerts its effects by binding to progesterone receptors in the hypothalamus, pituitary gland, and uterus. This binding initiates a signaling cascade that ultimately leads to the maintenance of pregnancy through several key mechanisms:

-

Suppression of Estrus: this compound inhibits the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn suppresses the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland. This prevents follicular development, estrus behavior, and ovulation, thus stabilizing the uterine environment.

-

Uterine Quiescence: By acting on the uterine myometrium, this compound promotes muscle relaxation and reduces contractility, which is essential for preventing the expulsion of the embryo or fetus.

-

Endometrial Support: this compound supports the development and maintenance of the uterine endometrium, ensuring it remains receptive to implantation and can provide adequate nourishment for the developing conceptus.

Progesterone/Altrenogest Signaling Pathway

The following diagram illustrates the simplified signaling pathway of progesterone/altrenogest in a uterine endometrial cell, leading to the expression of genes that support pregnancy.

Caption: Progesterone/Altrenogest signaling pathway in uterine cells.

Application Notes for Specific Animal Models

The administration of this compound for pregnancy maintenance varies across species. The following sections provide data and suggested protocols for several common research animal models.

Equine (Mares)

This compound is widely used in equine reproductive management to maintain pregnancy, particularly in cases of suspected luteal insufficiency or in embryo transfer recipients.

Table 1: this compound Administration in Mares for Pregnancy Maintenance

| Parameter | Oral Administration | Intramuscular (IM) Injection |

| Dosage | 0.044 mg/kg body weight, once daily | 0.088 - 0.101 mg/kg body weight, every 14 days |

| Formulation | Liquid solution (e.g., Regu-Mate®) | Injectable solution |

| Efficacy | Effective in maintaining pregnancy in ovariectomized mares. | Comparable efficacy to oral administration. |

| Notes | Daily administration is required. | Less frequent administration. |

Suidae (Sows and Gilts)

In swine, this compound is primarily used for estrus synchronization, but it can also be employed to support pregnancy, particularly in the early stages.

Table 2: this compound Administration in Swine for Pregnancy Maintenance

| Parameter | Oral Administration |

| Dosage | 15-20 mg/animal/day |

| Formulation | Liquid solution mixed with feed. |

| Efficacy | Can improve reproductive outcomes when supplemented in early pregnancy. |

| Notes | Ensure complete consumption of the medicated feed. |

Elephantidae (Elephants)

This compound has been used off-label to successfully maintain pregnancy in Asian elephants with low endogenous progesterone levels.

Table 3: this compound Administration in Asian Elephants for Pregnancy Maintenance

| Parameter | Oral Administration |

| Dosage | 0.011 - 0.021 mg/kg body weight, once or twice daily |

| Formulation | Liquid solution administered directly or in food. |

| Efficacy | Has been shown to successfully maintain pregnancy to term. |

| Notes | Dosage may need to be adjusted based on serum progesterone monitoring. |

Rodents and Lagomorphs (Mice, Rats, and Rabbits)

Important Note: There is a lack of published data on the specific use of this compound for pregnancy maintenance in common laboratory rodent and rabbit models. The following are suggested starting points for protocol development based on studies with other progestins. These protocols require validation.

-

Mice: In a study using the progestin promegestone to prevent preterm labor, a subcutaneous dose of 0.2 mg/dam was administered.

-

Rats: Studies have used progesterone injections to maintain pregnancy, with doses ranging from 1.5 mg/kg to 20 mg/kg, depending on the stage of gestation. Oral administration of progesterone has also been investigated.

-

Rabbits: One study reported the oral administration of the progestin lynestrenol at a dose of 0.5 mg/kg/day.

Pharmacokinetic Data

The pharmacokinetic profile of this compound can vary significantly between species.

Table 4: Pharmacokinetic Parameters of this compound in Different Species

| Species | Administration Route | Dose | Cmax (ng/mL) | Tmax (hours) | T1/2 (hours) |

| Mare | Oral | 0.044 mg/kg | 13.2 ± 5.8 | 0.8 ± 0.8 | - |

| Mare | Intramuscular | 0.3 mg/kg | 18.0 ± 6.6 | 7.9 ± 3.9 | - |

| Gilt | Oral | 20 mg/animal | 66.16 ± 19.94 (Day 1) | 1.96 ± 1.45 (Day 1) | 7.24 ± 0.98 (Day 1) |

| Asian Elephant | Oral | 0.2 mg/kg | 30.2 ± 14.4 | 4 ± 2.8 | 47.5 ± 3.0 |

Data for mares from a crossover study. Cmax and Tmax for gilts are after the first dose.

Experimental Protocols

Generalized Experimental Workflow

The following diagram outlines a general workflow for an experiment designed to evaluate the efficacy of this compound for pregnancy maintenance.

Caption: A generalized workflow for this compound efficacy studies.

Protocol for Hormone Analysis: Enzyme-Linked Immunosorbent Assay (ELISA) for Progesterone

This protocol is a general guideline and may require optimization based on the specific ELISA kit and sample type.

Materials:

-

Progesterone ELISA kit

-

Microplate reader with a 450 nm filter

-